3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid
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Overview
Description
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C15H16N2O6S2 and a molecular weight of 384.43 g/mol This compound is characterized by the presence of sulfonamide groups attached to a benzoic acid core, making it a sulfonamide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with 2-(4-sulfamoylphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl sulfonamide derivatives.
Scientific Research Applications
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler sulfonamide derivative with similar chemical properties.
2-(4-Sulfamoylphenyl)ethylamine: Another sulfonamide derivative with a different structural arrangement.
N-Substituted 4-sulfamoylbenzoic acid derivatives: Compounds with various substituents on the sulfonamide nitrogen, exhibiting different biological activities.
Uniqueness
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid is unique due to its specific structural arrangement, which allows it to interact with a wide range of molecular targets. Its dual sulfonamide groups provide enhanced binding affinity and specificity compared to simpler sulfonamide derivatives .
Properties
IUPAC Name |
3-[2-(4-sulfamoylphenyl)ethylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c16-24(20,21)13-6-4-11(5-7-13)8-9-17-25(22,23)14-3-1-2-12(10-14)15(18)19/h1-7,10,17H,8-9H2,(H,18,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAETMVUPPNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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